molecular formula C17H13BrO4 B5843737 5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B5843737
M. Wt: 361.2 g/mol
InChI Key: MHCAJMYMPCSIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 5010-57-1) is a high-purity benzofuran derivative supplied for biochemical research. This compound features a molecular formula of C17H13BrO4 and an average molecular weight of 361.191 g/mol . It belongs to a class of synthetic small molecules investigated as potent and selective inhibitors of the Transmembrane Protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) . Research indicates that analogs within this structural family, characterized by a free carboxylic acid group, exhibit significant TMEM16A inhibitory activity, making them valuable pharmacological tools for probing channel function . Studies on related compounds have shown IC50 values in the low micromolar range, highlighting their potential in exploring physiological processes such as epithelial secretion, smooth muscle contraction, and sensory transduction . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-10-16(17(19)20)14-8-13(5-6-15(14)22-10)21-9-11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCAJMYMPCSIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 5 Substituent at Position 2 Position 3 Functional Group Molecular Weight (g/mol) Key References
Target Compound 3-Bromobenzyloxy Methyl Carboxylic acid ~365.19* -
2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-Chlorobenzyloxy Methyl Methoxyethyl ester 374.82
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzyloxy Methyl Methoxyethyl ester 374.82
5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic Acid 2-Methylbenzyloxy Phenyl Carboxylic acid ~332.34*
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid 4-Chlorophenylsulfonamide Methyl Carboxylic acid 365.79

*Calculated based on formula.

Key Observations:

Halogen Effects: Replacement of bromine (target compound) with chlorine () reduces molecular weight and lipophilicity (Cl: LogP ~0.71; Br: LogP ~1.09). This impacts bioavailability and membrane permeability .

Functional Group Impact: The carboxylic acid group (target compound, ) enhances aqueous solubility and hydrogen-bonding capacity compared to ester derivatives (), which are more lipophilic .

Aromatic Substitutions :

  • Replacing the methyl group at position 2 with phenyl () increases aromatic surface area, favoring π-π stacking interactions observed in crystal structures (e.g., dihedral angles ~80–88°) .

Crystallographic and Conformational Comparisons

  • Dihedral Angles :

    • In the target compound’s analog (), the dihedral angle between the benzofuran and substituted benzene rings is 87.78°, indicating near-perpendicular orientation . Similar angles are observed in 5-fluoro-2-methyl derivatives (), where π-π interactions stabilize crystal packing .
    • Substitutions like 2-methylphenyl () may alter this angle due to steric effects, influencing solubility and melting points.
  • Hydrogen Bonding :

    • Carboxylic acid derivatives (target compound, ) form intermolecular O–H⋯O bonds, creating 3D networks . Esters () rely on weaker C–H⋯O interactions, reducing thermal stability .

Q & A

Q. What are the established synthetic routes for 5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid?

The synthesis typically involves:

  • Benzylation : Reacting a hydroxylated benzofuran precursor with 3-bromobenzyl bromide under basic conditions (e.g., NaH in THF) to introduce the 3-bromobenzyloxy group .
  • Ester Hydrolysis : Converting ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using aqueous NaOH or LiOH in methanol/THF .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethyl acetate/hexane mixtures to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .

Q. How should solubility challenges be addressed during in vitro assays?

The carboxylic acid group confers polarity, but the bromobenzyl and benzofuran moieties limit aqueous solubility. Recommended strategies:

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions .
  • Optimize buffer systems (e.g., phosphate-buffered saline with ≤1% DMSO) for biological assays .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Refinement Software : Use SHELXL for small-molecule refinement, applying riding models for hydrogen atoms (C–H = 0.95–0.98 Å) and anisotropic displacement parameters for non-H atoms .
  • Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
  • Contradiction Mitigation : Re-examine diffraction data for twinning or disorder, and validate against Hirshfeld surface analysis .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary benzyloxy groups) to assess electronic and steric effects .
  • Biological Assays : Pair in vitro activity screens (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data Analysis : Use multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) influencing activity .

Q. How can low yields in key synthetic steps be improved?

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for deprotection) or adjust temperatures (e.g., 0°C for oxidation-sensitive steps) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during benzylation .
  • High-Throughput Screening : Employ microwave-assisted synthesis to rapidly test solvent/reagent combinations .

Methodological Notes

  • Structural Analogues : Referenced compounds (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) provide synthetic and analytical precedents .
  • Crystallography : SHELX and ORTEP-3 remain industry standards for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.